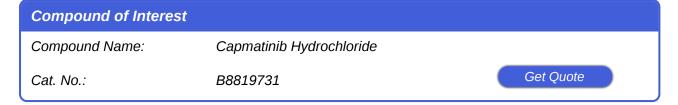


Chemical structure and properties of Capmatinib Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025



Capmatinib Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, an orally bioavailable and potent inhibitor of the c-Met receptor tyrosine kinase, has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of its hydrochloride salt. Detailed experimental methodologies and a summary of key quantitative data are presented to support further research and development efforts in the field of oncology.

Chemical Structure and Physicochemical Properties

Capmatinib Hydrochloride is the dihydrochloride monohydrate salt of Capmatinib.[1][2] Its chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide dihydrochloride monohydrate.[2]

Chemical Structure:

Chemical Structure of Capmatinib Hydrochloride



Table 1: Chemical and Physicochemical Properties of Capmatinib Hydrochloride

Property	Value	Reference(s)	
Chemical Formula	C23H21Cl2FN6O2	[1][3]	
Molecular Weight	503.36 g/mol (dihydrochloride monohydrate)	[1][3]	
CAS Number	1865733-40-9 (dihydrochloride monohydrate)	[4]	
Appearance	Yellow powder	[1][3]	
рКа	pKa1: 0.9 (calculated), pKa2: 4.5 (experimentally)	[1][3]	
Solubility	Slightly soluble in acidic aqueous solutions (pH 1 and 2), with decreasing solubility towards neutral conditions. Soluble in DMSO.	[1][3][5]	
Log of Distribution Coefficient (n-octanol/acetate buffer pH 4.0)	1.2	[1][3]	
Melting Point	>250°C (decomposes)	[6]	

Pharmacological Properties

Capmatinib is a highly potent and selective, ATP-competitive inhibitor of the c-Met kinase.[6] Its inhibitory activity has been characterized in various preclinical models.

Table 2: In Vitro Inhibitory Activity of Capmatinib



Parameter	Value	Cell Line/System	Reference(s)
c-Met Kinase Activity	0.13 nM	Biochemical Assay	[7][8]
c-Met Phosphorylation (IC50)	~1 nM	Cellular Assays	[7][9]
Cell Viability/Proliferation (IC50)	1.2 nM	SNU-5 (gastric cancer)	[7]
Cell Migration (IC50)	~2 nM	H441 (lung cancer)	[7]

Pharmacokinetic Properties

Clinical and preclinical studies have elucidated the pharmacokinetic profile of **Capmatinib Hydrochloride** in humans and animal models.

Table 3: Human Pharmacokinetic Parameters of Capmatinib

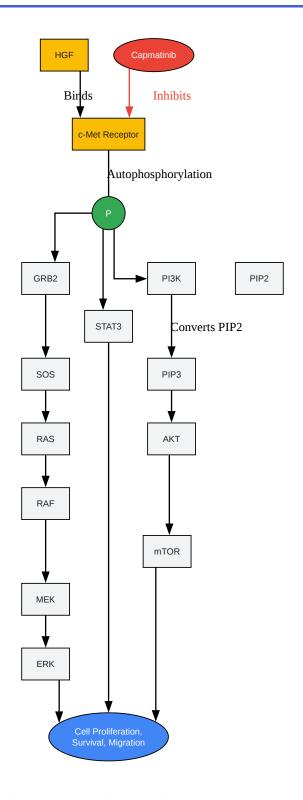
Value	Condition	Reference(s)
1-2 hours	Single oral dose	[10]
>70%	Single 400 mg oral dose	[4]
~96%	In humans	[3]
Primarily by CYP3A4 and aldehyde oxidase	In humans	[11]
6.5 hours	In humans	[11]
78% in feces (42% as unchanged drug), 22% in urine	Single oral dose in humans	[3]
	1-2 hours >70% ~96% Primarily by CYP3A4 and aldehyde oxidase 6.5 hours 78% in feces (42% as unchanged drug),	1-2 hours Single oral dose Single 400 mg oral dose ~96% In humans Primarily by CYP3A4 and aldehyde oxidase In humans In humans 78% in feces (42% as unchanged drug), Single oral dose in humans



Mechanism of Action and Signaling Pathways

Capmatinib exerts its anti-tumor activity by inhibiting the hepatocyte growth factor (HGF)/c-Met signaling pathway. Aberrant activation of this pathway, through mechanisms such as MET amplification or MET exon 14 skipping mutations, is a key driver in various cancers.[12] Inhibition of c-Met by Capmatinib blocks downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting cancer cell proliferation, survival, migration, and invasion.[9][13]





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Caption: c-Met Signaling Pathway Inhibition by Capmatinib.

Experimental Protocols



Determination of c-Met Kinase Inhibitory Activity (IC50)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) of Capmatinib against c-Met is through a biochemical kinase assay.

Workflow for IC50 Determination:



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Caption: Experimental Workflow for c-Met Kinase IC50 Determination.

Key Methodological Considerations:

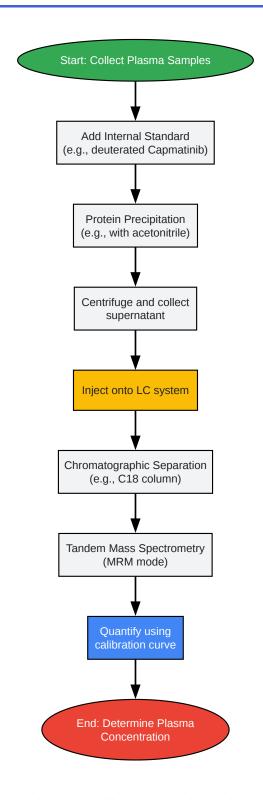
- Enzyme Source: Recombinant human c-Met kinase domain.
- Substrate: A generic tyrosine kinase substrate such as poly(Glu,Tyr) is often used.
- Detection Method: Radiometric assays using [γ-³³P]-ATP are a sensitive method.
 Alternatively, fluorescence- or luminescence-based assays (e.g., ADP-Glo[™]) can be employed.
- Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% is calculated using non-linear regression analysis of the dose-response curve.[8]

Quantification of Capmatinib in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of Capmatinib in biological matrices.

Workflow for LC-MS/MS Quantification:





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Caption: Workflow for Capmatinib Quantification in Plasma by LC-MS/MS.

Typical LC-MS/MS Parameters:



- Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample cleanup.[3]
- Chromatography: Reversed-phase chromatography using a C18 column is typically employed for separation.[3]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[3]
 - MRM Transitions: For Capmatinib, a common transition is m/z 413.15 → 128.05. An isotopically labeled internal standard (e.g., [¹³CD₃]Capmatinib) is used for accurate quantification.[4]

Conclusion

Capmatinib Hydrochloride is a potent and selective c-Met inhibitor with a well-characterized chemical structure and favorable pharmacological and pharmacokinetic properties. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of Capmatinib and other c-Met targeted therapies.

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